2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2FNO3 . It has an average mass of 238.000 Da and a monoisotopic mass of 236.939575 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride consists of 7 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications
Organic Synthesis Intermediate
2-Chloro-4-fluoro-5-nitrobenzoyl chloride is an important chemical intermediate used in organic synthesis . It can be used to synthesize a wide range of other compounds.
Acylation Reactions
It contains a benzoyl chloride functional group, which can undergo acylation reactions with other compounds to form esters and amides . This makes it useful in the synthesis of various organic compounds.
Synthesis of Dibenz[b,f]oxazepin-11(10H)-ones
2-Chloro-4-fluoro-5-nitrobenzoyl chloride can be used in the synthesis of dibenz[b,f]oxazepin-11(10H)-ones . This is achieved via the nucleophilic aromatic substitution (S N Ar) of fluorine in 2-fluoro-5-nitrobenzoic acid with the OH of various 2-aminophenols on solid support .
Laboratory Chemicals
It is used in laboratories for research and development purposes . Its properties make it a valuable tool in chemical research.
Safety and Handling Research
Given its corrosive nature and potential health hazards, research into the safe handling and disposal of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is also an important application .
Environmental Impact Studies
Research into the environmental impact of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is another important application. This includes studying its water solubility, mobility in the environment, and potential as an endocrine disruptor .
Safety and Hazards
2-Chloro-4-fluoro-5-nitrobenzoyl chloride is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The compound has a hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mechanism of Action
Target of Action
It is known that this compound is an important chemical intermediate in organic synthesis . It contains an aromatic acyl chloride functional group, which can react with other compounds to form esters, amides, and other organic compounds .
Mode of Action
The mode of action of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is primarily through acylation reactions with other compounds. The acyl chloride functional group in the molecule is highly reactive and can react with a variety of nucleophiles to form esters, amides, and other organic compounds .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of various organic compounds, which could potentially influence multiple biochemical pathways depending on the final products .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
It is known that this compound is corrosive and should be handled with care . It should be used in a well-ventilated area to avoid inhalation of toxic gases .
properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPGSXLLLUYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568600 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
CAS RN |
120890-66-6 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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